molecular formula C17H12ClN3O2 B5761379 N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-98-7

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B5761379
CAS No.: 62366-98-7
M. Wt: 325.7 g/mol
InChI Key: VXRBUMXGTPIIKP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic small molecule featuring a benzamide scaffold conjugated with an imidazole ring. This structure is of significant interest in medicinal chemistry and oncology research, as it combines two privileged pharmacophores known for their diverse biological activities . The compound is structurally analogous to a class of imidazole-based N-phenylbenzamide derivatives that have been designed and synthesized as potential anticancer agents . Research on highly similar compounds indicates that this chemical class exhibits promising cytotoxic effects against various human cancer cell lines. The proposed mechanism of action for such derivatives involves the inhibition of key kinase proteins, such as ABL1 kinase, which play a critical role in cell proliferation and survival pathways . Computational studies, including molecular docking and dynamics simulations on analogous structures, suggest that these molecules form stable complexes with the target protein, indicating a potential for high-affinity binding and inhibitory activity . Furthermore, the incorporation of the imidazole ring, a feature present in several clinically used drugs like Nilotinib, enhances the molecule's ability to interact with biological targets through hydrogen bonding and metal ion coordination . This product is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRBUMXGTPIIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355285
Record name Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-98-7
Record name Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the 4-Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with an appropriate nucleophile.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through the reaction of the imidazole derivative with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of imidazole derivatives, including N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide. Studies have demonstrated that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, a study reported that imidazole derivatives showed cytotoxic effects against human breast carcinoma (MDA-MB-231) and prostate carcinoma (PPC-1) cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. This compound has been investigated for its efficacy against a range of bacterial and fungal pathogens. Compounds in this class have shown promising results in inhibiting the growth of microorganisms, making them potential candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzene ring or imidazole can significantly affect biological activity. For example, modifications to the chlorophenyl group or the carbonyl position can enhance binding affinity to target proteins involved in cancer progression .

Anticancer Research

In a notable study, researchers synthesized a series of imidazole derivatives and evaluated their anticancer activity against several cell lines, including MDA-MB-231 and A-549. The findings indicated that specific structural modifications led to enhanced potency, with some compounds achieving GI50 values in the low micromolar range .

Antimicrobial Testing

Another case study focused on the antimicrobial properties of similar imidazole compounds against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antibiotic agents .

Tables

Application AreaActivity TypeExample Studies
AnticancerCytotoxicityMDA-MB-231, PPC-1 studies showing significant effects
AntimicrobialInhibition of growthEffective against Staphylococcus aureus
Synthesis MethodOne-Pot SynthesisEfficient production with high yields

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Notes and Limitations

Contradictions : Some compounds (e.g., 4b vs. 4d ) show opposing trends in melting points based on substituent electronic effects.

Methodological Gaps: Biological assays vary across studies (e.g., Trypanosoma vs. antimicrobial models), complicating direct comparisons.

Biological Activity

N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various biological targets.

1. Chemical Structure and Synthesis

The compound features a benzamide structure with a chlorophenyl group and an imidazole moiety, which are known to contribute to its biological activity. The synthesis typically involves a one-pot reaction that yields high purity and good yields, making it amenable for further modifications and testing.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported between 7.5 μM and 11.1 μM against human cancer cell lines, indicating moderate to strong anticancer potential .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (μM)
Cervical Cancer (SISO)2.87
Bladder Carcinoma (RT-112)3.06
Other Tested Lines7.5 - 11.1

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations upon treatment .

2.2 Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an EC50 value of 1.21 μM, indicating potent antiparasitic effects with a selectivity index greater than 30-fold over mammalian cells .

Table 2: Antiparasitic Activity Against Trypanosoma brucei

CompoundEC50 (μM)Selectivity Index
This compound1.21>30

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes crucial for parasite survival, although specific targets remain under investigation.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins associated with cancer proliferation and survival, enhancing its potential as a therapeutic agent .

4. Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study assessed the compound's effects on cervical and bladder cancer cell lines, showing significant growth inhibition compared to standard chemotherapeutics like cisplatin .
  • Antiparasitic Efficacy : In vivo studies demonstrated that the compound could cure infected mice models when administered at appropriate dosages, showcasing its potential for treating HAT .

5.

This compound represents a promising candidate in both oncology and parasitology due to its potent biological activities and favorable pharmacological properties. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

  • Methodology : The compound can be synthesized via a multi-step approach involving:

Alkylation : Reacting 4-chloroaniline with a carbonyl-containing intermediate (e.g., 1H-imidazole-2-carboxylic acid) using coupling agents like EDC/HOBT .

Acylation : Introducing the benzamide group via reaction with benzoyl chloride derivatives under anhydrous conditions .

Purification : High-performance liquid chromatography (HPLC) or silica gel column chromatography to isolate the product (>95% purity) .

  • Key Considerations : Optimize solvent choice (e.g., ethanol vs. water) and catalyst (e.g., Raney nickel over Pd/C to avoid dehalogenation byproducts) to improve yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., 4-chlorophenyl proton signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 342.1) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and imidazole N-H vibrations (~3200 cm⁻¹) .
    • Supplementary Data : X-ray crystallography (using SHELXL) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers mitigate dehalogenation side reactions during synthesis?

  • Challenge : Palladium-catalyzed hydrogenation may inadvertently remove chlorine from the 4-chlorophenyl group .
  • Solution :

  • Use Raney nickel instead of Pd/C to suppress dehalogenation while maintaining hydrogenation efficiency .
  • Monitor reaction progress via LC-MS to detect intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) and adjust reaction time (<6 hours) .

Q. What role does the 4-chlorophenyl group play in biological activity?

  • Mechanistic Insight :

  • The electron-withdrawing Cl enhances binding to hydrophobic pockets in enzymes (e.g., Trypanosoma brucei inhibitors) via π-π stacking .
  • Compared to p-tolyl analogs (), the 4-chlorophenyl group increases metabolic stability but may reduce solubility .
    • Experimental Validation :
  • Perform docking studies with target proteins (e.g., T. brucei cysteine proteases) to quantify binding energy differences .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Approach :

  • Use SHELXTL for small-molecule refinement. Challenges include handling twinned crystals or high thermal motion in the imidazole ring .
  • ORTEP-3 visualizes anisotropic displacement parameters to confirm planarity of the benzamide moiety .
    • Case Study : A related imidazole-benzamide derivative showed a dihedral angle of 12.5° between aromatic rings, impacting π-π interactions .

Q. How to design structure-activity relationship (SAR) studies for the imidazole-2-carbonyl moiety?

  • Strategy :

Synthesize analogs with imidazole substitutions (e.g., 4-nitro, 5-methyl) to assess electronic effects .

Compare bioactivity (e.g., IC50 against fungal CYP51) with non-imidazole scaffolds (e.g., thiazole derivatives) .

  • Data Analysis :

  • Use QSAR models to correlate logP values (e.g., 2.8 for the parent compound) with membrane permeability .

Data Contradictions and Resolution

Q. Why do different synthetic routes yield conflicting purity profiles?

  • Observation :

  • Pd/C-catalyzed routes () produce lower yields (≤75%) due to dehalogenation, whereas Raney nickel achieves >90% purity .
    • Resolution :
  • Cross-validate purity via HPLC-DAD at 254 nm and quantify residual solvents (e.g., DMF) via GC-MS .

Q. How to reconcile discrepancies in reported biological activity of structural analogs?

  • Example :

  • N-(4-chlorophenethyl) derivatives ( ) show stronger antiparasitic activity than N-(2-fluorobenzyl) analogs () due to enhanced lipophilicity .
    • Method :
  • Standardize assays (e.g., microdilution for antimicrobial testing) and report MIC values with positive controls (e.g., fluconazole) .

Methodological Resources

  • Crystallography Tools : SHELXL , WinGX .
  • Spectroscopy : Bruker Avance III HD NMR, Agilent 6545 Q-TOF MS.
  • Data Repositories : Cambridge Structural Database (CSD) for reference crystal structures .

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